2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol
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Overview
Description
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1-methyl-1H-imidazol-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with cyclopentanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate imidazolium salt, which is then reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar coordination properties.
Cyclopentanone: A ketone with a cyclopentane ring, used as a precursor in the synthesis of the target compound.
2-(1-Methyl-1H-imidazol-2-yl)ethanol: A related compound with an ethanol group instead of a cyclopentanol group
Uniqueness
2-((1-Methyl-1h-imidazol-2-yl)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and an imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[(1-methylimidazol-2-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-6-5-11-10(12)7-8-3-2-4-9(8)13/h5-6,8-9,13H,2-4,7H2,1H3 |
InChI Key |
ZLAWDESLKNZXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC2CCCC2O |
Origin of Product |
United States |
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